Cas no 115250-38-9 ((2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one)

(2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one is a protected cyclohexanone derivative featuring multiple benzyl ether groups, which enhance its stability and utility in synthetic applications. The stereochemically defined structure ensures high selectivity in asymmetric synthesis, particularly in carbohydrate and natural product chemistry. The benzyloxy groups provide robust protection for hydroxyl functionalities, enabling controlled deprotection under mild conditions. This compound serves as a versatile intermediate in the synthesis of complex molecules, offering precise control over reactivity and regioselectivity. Its crystalline nature facilitates purification and characterization, making it a reliable choice for research and industrial applications requiring high-purity intermediates.
(2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one structure
115250-38-9 structure
Product Name:(2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one
CAS No:115250-38-9
MF:C35H36O6
MW:552.656750679016
MDL:MFCD09838991
CID:63140
PubChem ID:11028055
Update Time:2025-10-31

(2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone
    • (2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
    • (2R,​3S,​4S,​5S) -5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
    • (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)-methyl)-5-hydroxycyclohexanone
    • (2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-(benzyloxymethyl)-5-hydroxycyclohexanone
    • (2R,3S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one
    • (1S)-(1(OH),2,4
    • (1S)-(1(OH),2,4,5
    • (3S,4S,5S,2R)-5-hydroxy-5-[(phenylmethoxy)methyl]-2,3,4-tris(phenyl methoxy)cyclohexan-1-one
    • 1,3)-2,3,4-Tri-O-benzyl-1-C-<(benzyloxy)methyl>-5-oxo-1,2,3,4-cyclohexanetetrol
    • Cyclohexanone,5-hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-,(2R,3S,4S,5S)
    • Cyclohexanone,5-hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-, [2R-(2a,3b,4a,5a)]-
    • Vogliboseketone
    • (2R,3S,4S,5S) -5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxy)methyl -cyclohex
    • (2R,’S,’S,’S) -5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
    • 1,3)-2,3,4-TRI-O-BENZYL-1-C-[(BENZYLOXY)METHYL]-5-OXO-1,2,3,4-CYCLOHEXANETETROL
    • (1S)-(1(OH),2,4/1,3)-2,3,4-TRI-O-BENZYL-1-C-[(BENZYLOXY)METHYL]-5-OXO-1,2,3,4-CYCLOHEXANETETROL
    • (2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one
    • 115250-38-9
    • JWXHKWBUBUUEFP-SNSGHMKVSA-N
    • SCHEMBL49399
    • A893908
    • Cyclohexanone, 5-hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-, (2R,3S,4S,5S)-
    • DTXSID90452397
    • MFCD09838991
    • AKOS016011227
    • (2R,3S,4S,5S) -5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
    • F15961
    • (2R,?3S,?4S,?5S) -5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
    • DA-15230
    • [2R-(2alpha,3beta,4alpha,5alpha)]- 5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
    • MDL: MFCD09838991
    • Inchi: 1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33-,34-,35-/m0/s1
    • InChI Key: JWXHKWBUBUUEFP-BBACVFHCSA-N
    • SMILES: O(CC1C=CC=CC=1)[C@H]1[C@H]([C@H](C(C[C@@]1(COCC1C=CC=CC=1)O)=O)OCC1C=CC=CC=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 552.25100
  • Monoisotopic Mass: 552.25118886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 13
  • Complexity: 750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 74.2Ų

Experimental Properties

  • Density: 1.23
  • Melting Point: 84-85 ºC
  • Boiling Point: 681.917 °C at 760 mmHg
  • Flash Point: 681.917 °C at 760 mmHg
  • Refractive Index: 1.624
  • PSA: 74.22000
  • LogP: 5.66330

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(2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one Production Method

(2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:115250-38-9)(2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one
Order Number:A893908
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:45
Price ($):581.0
Email:sales@amadischem.com

Additional information on (2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one

Comprehensive Analysis of (2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one (CAS No. 115250-38-9)

The compound (2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one (CAS No. 115250-38-9) is a highly specialized chiral cyclohexanone derivative with significant applications in organic synthesis and pharmaceutical research. Its complex stereochemistry and functional groups make it a valuable intermediate for the development of bioactive molecules. The presence of multiple benzyloxy groups enhances its solubility in organic solvents, facilitating its use in multi-step synthetic pathways.

In recent years, the demand for chiral building blocks like 115250-38-9 has surged due to their role in asymmetric synthesis and drug discovery. Researchers are particularly interested in its potential to serve as a precursor for glycosidase inhibitors or antiviral agents, aligning with current trends in targeting viral infections and metabolic disorders. The compound's hydroxycyclohexanone core also makes it a candidate for studying enzyme inhibition mechanisms, a hot topic in biochemical research.

From a structural perspective, the (2R,3S,4S,5S) configuration of this molecule ensures high stereoselectivity in reactions, a critical factor for producing enantiomerically pure pharmaceuticals. This attribute resonates with the growing emphasis on green chemistry and sustainable synthesis, as it minimizes wasteful byproducts. Analytical techniques such as NMR, HPLC, and X-ray crystallography are commonly employed to verify its purity and stereochemical integrity, addressing frequent queries about quality control in fine chemical production.

The compound's benzyl-protected hydroxyl groups offer synthetic flexibility, allowing selective deprotection under mild conditions. This feature is frequently highlighted in forums discussing orthogonal protection strategies in carbohydrate chemistry. Additionally, its stability under ambient conditions makes it a practical choice for industrial-scale applications, countering concerns about handling sensitive intermediates.

Emerging discussions in medicinal chemistry often reference derivatives of 115250-38-9 for their potential in addressing antibiotic resistance. Its scaffold can be modified to mimic natural product structures, a strategy gaining traction in the search for novel antimicrobials. This aligns with Google Trends data showing increased searches for "new antibiotic scaffolds" and "chiral synthons for drug development."

In conclusion, (2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one represents a versatile tool for synthetic chemists, bridging academic research and industrial applications. Its relevance to contemporary challenges in healthcare and sustainable chemistry ensures continued interest from both scientific communities and search engines alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:115250-38-9)(2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one
A893908
Purity:99%
Quantity:25g
Price ($):581.0
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